molecular formula C15H12Cl2N2S2 B295227 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine

4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine

Cat. No. B295227
M. Wt: 355.3 g/mol
InChI Key: CIGXUCLJJBZCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine, also known as DBCO-ETP, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine involves the reaction of its thieno[2,3-d]pyrimidine ring with cyclooctynes or other strained alkenes, resulting in a covalent bond formation between 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine and the functional group on the biomolecule of interest. This reaction is highly specific and efficient, enabling the selective labeling of biomolecules in complex biological systems.
Biochemical and Physiological Effects:
4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable bioconjugation reagent for scientific research. It does not interfere with cellular processes or alter the function of labeled biomolecules, allowing for accurate and reliable data interpretation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine is its high efficiency and specificity for labeling biomolecules, which enables the visualization and tracking of biomolecules in cells and tissues. It also has minimal biochemical and physiological effects, making it a safe and reliable bioconjugation reagent. However, one limitation of 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine is that it requires the use of cyclooctynes or other strained alkenes for covalent bond formation, which may limit its applicability in certain experimental systems.

Future Directions

There are several future directions for the use of 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine in scientific research. One potential area of application is in the development of targeted drug delivery systems, where 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine can be used to selectively label drug molecules with functional groups for targeted delivery to specific cells or tissues. Another potential area of application is in the study of protein-protein interactions and signaling pathways, where 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine can be used to label and track specific proteins in complex biological systems. Additionally, 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine can be further optimized for increased efficiency and specificity, as well as for compatibility with a wider range of experimental systems.
In conclusion, 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine is a unique and versatile bioconjugation reagent that has significant potential for scientific research. Its high efficiency and specificity for labeling biomolecules, combined with its minimal biochemical and physiological effects, make it a valuable tool for visualizing and tracking biomolecules in cells and tissues, as well as for studying protein-protein interactions and signaling pathways. With continued research and development, 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine has the potential to enable new discoveries and advancements in a wide range of scientific fields.

Synthesis Methods

4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine can be synthesized using a multi-step process, starting with the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to produce 2,4-dichlorobenzyl sulfide. This intermediate is then reacted with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to produce 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine.

Scientific Research Applications

4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine has been widely used in scientific research as a bioconjugation reagent due to its ability to selectively label biomolecules with high efficiency and specificity. It can be used to label proteins, peptides, nucleic acids, and other biomolecules with a variety of functional groups, such as azides, alkynes, and cyclooctynes. This enables the visualization and tracking of biomolecules in cells and tissues, as well as the study of protein-protein interactions and signaling pathways.

properties

Molecular Formula

C15H12Cl2N2S2

Molecular Weight

355.3 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H12Cl2N2S2/c1-2-11-6-12-14(18-8-19-15(12)21-11)20-7-9-3-4-10(16)5-13(9)17/h3-6,8H,2,7H2,1H3

InChI Key

CIGXUCLJJBZCSS-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=CN=C2SCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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